Chain Length Specificity: C8 Spatial Separation Differentiates Methyl 8-Oxooctanoate from C7 and C9 Aldehydic Ester Analogs
Methyl 8-oxooctanoate possesses an 8-carbon aliphatic backbone (equivalent to approximately 8-10 Å spatial separation between terminal functional groups), placing it precisely at the lower threshold of the reported optimal PROTAC linker length range of 12 to over 20 carbons . In contrast, methyl 7-oxoheptanoate (C7) provides a shorter span (approximately 7-9 Å) and methyl 9-oxononanoate (C9) provides a longer span (approximately 9-11 Å), with each methylene unit contributing approximately 1.25 Å to the end-to-end distance. This chain length difference directly impacts the geometry of the PROTAC:target ternary complex, as linker length is a critical determinant of effective ubiquitination and subsequent proteasomal degradation efficiency . While head-to-head ternary complex formation efficiency data for all three compounds in the same assay system is not publicly available, the established structure-activity relationship in PROTAC linker design establishes that methylene unit increments produce non-linear effects on degradation potency [1]. Researchers optimizing PROTAC linkers therefore cannot assume functional equivalence between C7, C8, and C9 aldehydic esters without empirical validation.
| Evidence Dimension | Linker backbone carbon count and approximate spatial separation |
|---|---|
| Target Compound Data | 8 carbons (C8); approximately 8-10 Å end-to-end distance |
| Comparator Or Baseline | Methyl 7-oxoheptanoate: 7 carbons (C7), approximately 7-9 Å; Methyl 9-oxononanoate: 9 carbons (C9), approximately 9-11 Å |
| Quantified Difference | ±1 carbon atom; ± approximately 1.25 Å per methylene unit difference |
| Conditions | Theoretical calculation based on fully extended aliphatic chain geometry; PROTAC linker length optimization studies in cellular ubiquitination assays |
Why This Matters
Procurement of the incorrect chain length analog wastes research resources by introducing an unoptimized linker geometry that may produce false-negative degradation results or require additional synthesis rounds to correct.
- [1] Burslem, G.M.; Crews, C.M. Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell 2020, 181, 102-114. (Structure-activity relationships of PROTAC linker length). View Source
